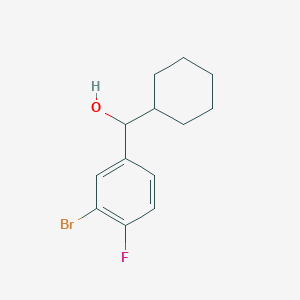
6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine is a heterocyclic compound featuring a bromine atom at the sixth position of the pyridine ring and a 1-methylpiperidin-4-yl substituent at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine typically involves the following steps:
Amine Substitution: The substitution of the amine group can be carried out by reacting the brominated pyridine with 1-methylpiperidine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amine substitution reactions, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiourea, or alkoxides in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides or carbonyl-containing compounds.
Reduction: Formation of piperidine derivatives.
科学的研究の応用
6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting neurological disorders and cancer.
Biological Studies: The compound is investigated for its interactions with biological targets such as receptors and enzymes.
Pharmacological Research: It serves as a lead compound in the development of drugs with specific pharmacokinetic and pharmacodynamic properties.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of 6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets such as receptors, enzymes, or ion channels. The compound may act as an agonist, antagonist, or inhibitor, modulating the activity of these targets and influencing cellular pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its pharmacological profile.
類似化合物との比較
Similar Compounds
6-chloro-N-(1-methylpiperidin-4-yl)pyridin-2-amine: Similar structure with a chlorine atom instead of bromine.
6-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine: Fluorine atom substitution.
6-iodo-N-(1-methylpiperidin-4-yl)pyridin-2-amine: Iodine atom substitution.
Uniqueness
6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine is unique due to the specific electronic and steric effects imparted by the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity, making it distinct from its halogenated analogs.
特性
IUPAC Name |
6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-15-7-5-9(6-8-15)13-11-4-2-3-10(12)14-11/h2-4,9H,5-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXSELQYMJGFJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=NC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{[(Cyclopropylmethyl)(ethyl)amino]methyl}benzoic acid](/img/structure/B7894025.png)
![Methyl 2-[(2-fluorophenyl)methoxy]acetate](/img/structure/B7894026.png)
![2-[(2-Fluorophenyl)methoxy]acetic acid](/img/structure/B7894029.png)





